1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to introduce the trifluoromethyl-substituted pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a serotonin reuptake inhibitor, which could have implications in the treatment of depression and other mood disorders.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, as a potential serotonin reuptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine and pyridine ring but lacks the trifluoromethyl group.
1-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2(1H)-one: Similar in structure but with different positioning of the piperidine and trifluoromethyl groups.
Uniqueness
1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H23F3N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23F3N4O/c18-17(19,20)14-4-5-15(21-12-14)23-10-8-22(9-11-23)13-16(25)24-6-2-1-3-7-24/h4-5,12H,1-3,6-11,13H2 |
InChI Key |
LSGRIFYJFLIHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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